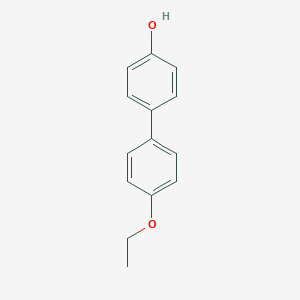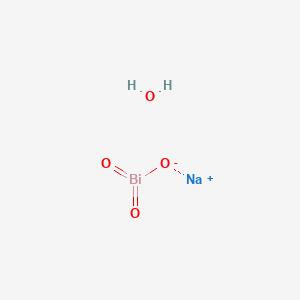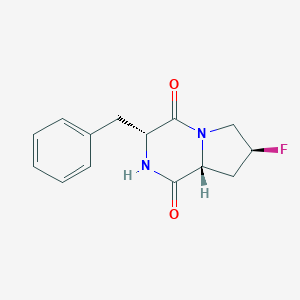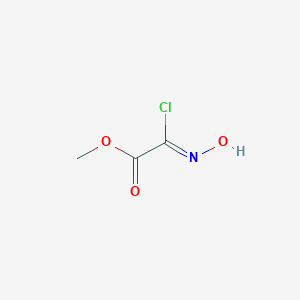![molecular formula C22H21FN4O5S B141683 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid CAS No. 126598-18-3](/img/structure/B141683.png)
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves the inhibition of specific enzymes and receptors. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, this compound has been shown to exhibit potent activity against certain G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid are varied and complex. This compound has been found to exhibit potent anti-inflammatory and analgesic effects in animal models, suggesting its potential use in the treatment of pain and inflammation. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects, making it a promising candidate for the treatment of mood disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments is its potent inhibitory activity against specific enzymes and receptors. This makes it a valuable tool for studying various biochemical pathways. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in any experimental setting.
Direcciones Futuras
There are many potential future directions for the study of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid. One area of interest is its potential use in the treatment of pain and inflammation, as well as mood disorders. Additionally, this compound may have applications in the study of various biochemical pathways, including those involved in cancer and neurodegenerative diseases. Further research is needed to fully understand the potential of this compound and its mechanisms of action.
Métodos De Síntesis
The synthesis of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has been achieved using a variety of methods. One such method involves the reaction of 4-ethoxy-3,5-dimethoxyphenyl isothiocyanate with 4-fluoroaniline in the presence of triethylamine and copper(II) acetate. The resulting intermediate is then reacted with 2-amino-2-(2,4-dioxothiazolidin-5-yl)acetic acid to yield the final product.
Aplicaciones Científicas De Investigación
The unique chemical structure of 2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid makes it a promising candidate for scientific research. This compound has been found to exhibit potent inhibitory activity against certain enzymes and receptors, making it useful in the study of various biochemical pathways.
Propiedades
Número CAS |
126598-18-3 |
|---|---|
Nombre del producto |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
Fórmula molecular |
C22H21FN4O5S |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
2-[3-(4-ethoxy-3,5-dimethoxyphenyl)-6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid |
InChI |
InChI=1S/C22H21FN4O5S/c1-4-32-20-15(30-2)9-13(10-16(20)31-3)21-24-25-22-27(21)26-19(17(33-22)11-18(28)29)12-5-7-14(23)8-6-12/h5-10,17H,4,11H2,1-3H3,(H,28,29) |
Clave InChI |
UOASRQZPZAQSRU-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)C2=NN=C3N2N=C(C(S3)CC(=O)O)C4=CC=C(C=C4)F)OC |
Sinónimos |
7H-1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine-7-acetic acid, 3-(3,5-dimet hoxyphenyl-4-ethoxyphenyl)-6-(4-fluorophenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



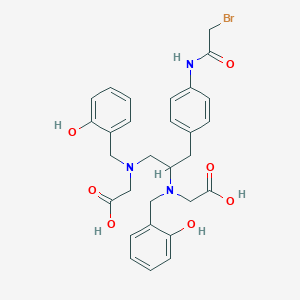
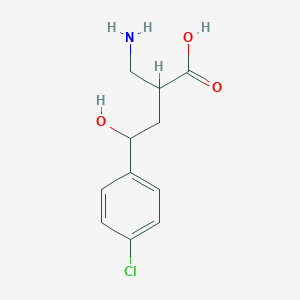
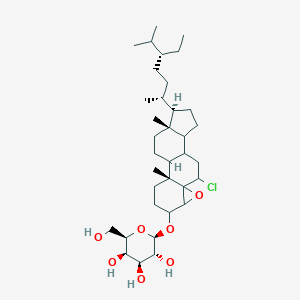

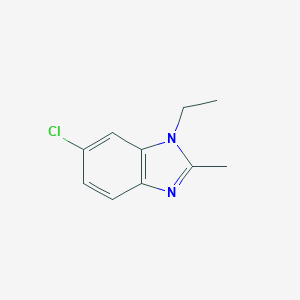
![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)
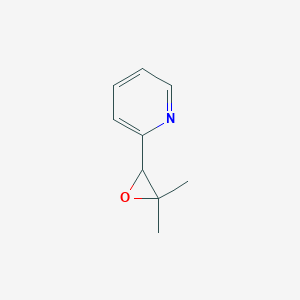
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
